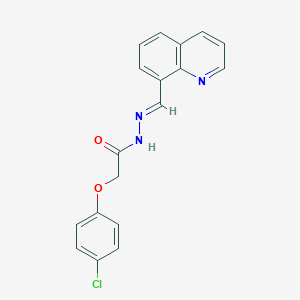![molecular formula C17H22N4O2 B5551485 3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)
3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide" belongs to a class of chemicals known for their diverse biological activities. The pyrazole ring, a common motif in medicinal chemistry, often features in compounds with significant pharmacological properties. While specific literature on this compound is scarce, analogous substances provide valuable context.
Synthesis Analysis
The synthesis of compounds containing pyrazole and benzamide structures typically involves multi-step organic reactions, including condensation and substitution. For instance, the synthesis of substituted 2-amino benzopyrans, which share a similar complexity with our target compound, is achieved through a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003). This example illustrates the complexity and creativity often required in synthetic organic chemistry.
Molecular Structure Analysis
The molecular and crystal structure of related compounds can be established using techniques like X-ray diffraction analysis. For instance, a study on substituted benzopyrans revealed the molecular structure through this method, highlighting the detailed arrangement of atoms within the molecule (Shestopalov et al., 2003).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For example, the iodine-catalyzed oxidative synthesis of quinazolinones from aminobenzamides demonstrates the reactivity of pyrazole-containing compounds under oxidative conditions (Mohammed et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. Studies like the one on the synthesis and crystal structures of pyranoquinolines provide insights into how structural variations affect these properties (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting the compound's interactions. The synthesis of novel pyrazolines illustrates the diverse reactivity patterns these compounds can exhibit, particularly in the formation of heterocyclic structures (Abdulla et al., 2013).
Scientific Research Applications
Protective Effects in Inflammation
3-Aminobenzamide, a structural analogue, has been studied for its protective effects in models of local inflammation. Its mechanism involves inhibiting the nuclear enzyme poly (ADP-ribose) synthetase, leading to a reduction in inflammatory responses. This effect is significant in conditions where oxyradicals and nitric oxide play a crucial role in the inflammatory process, suggesting a potential application of related compounds in managing oxidative stress and inflammation (Cuzzocrea et al., 1998).
Synthetic Utility in Organic Chemistry
The compound's framework is relevant in the synthesis of heterocyclic compounds, such as quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones. These syntheses are crucial for creating potential pharmacological agents, demonstrating the compound's utility in medicinal chemistry. The methods leverage oxidative coupling and condensation reactions, indicating the compound's role in developing new synthetic pathways for complex organic molecules (Mohammed et al., 2015; Mulakayala et al., 2012).
Role in Polymer Synthesis
Research on the synthesis and characterization of novel aromatic polyimides highlights the compound's significance in polymer chemistry. By reacting with specific dianhydrides, the compound contributes to creating polymers with desirable properties such as solubility in organic solvents and high thermal stability. This application underscores its role in developing new materials with potential use in various industries (Butt et al., 2005).
Anticancer Agent Synthesis
The compound's relevance extends to the synthesis of anticancer agents, where its structural features are utilized to create molecules with anti-proliferative properties. This application is vital in the ongoing search for more effective cancer treatments, demonstrating the compound's potential in therapeutic development (Safaei et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(3-amino-3-oxopropyl)pyrazol-4-yl]-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-20(4-2)17(23)14-7-5-6-13(10-14)15-11-19-21(12-15)9-8-16(18)22/h5-7,10-12H,3-4,8-9H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESWPVZEKVVLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=CN(N=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)


![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)


![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)